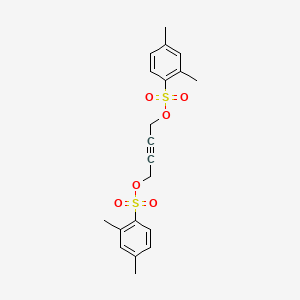

4-(2,4-Dimethylphenyl)sulfonyloxybut-2-ynyl 2,4-dimethylbenzenesulfonate

Beschreibung

4-(2,4-Dimethylphenyl)sulfonyloxybut-2-ynyl 2,4-dimethylbenzenesulfonate is a bis-sulfonate ester featuring a but-2-ynyl spacer linking two 2,4-dimethylphenylsulfonyl groups. This compound is structurally characterized by its electron-withdrawing sulfonate esters and sterically hindered 2,4-dimethylphenyl substituents, which influence its reactivity and physical properties. Such bis-sulfonates are often employed in organic synthesis as cross-linking agents or electrophiles due to their leaving-group capabilities .

Eigenschaften

CAS-Nummer |

6533-21-7 |

|---|---|

Molekularformel |

C20H22O6S2 |

Molekulargewicht |

422.5 g/mol |

IUPAC-Name |

4-(2,4-dimethylphenyl)sulfonyloxybut-2-ynyl 2,4-dimethylbenzenesulfonate |

InChI |

InChI=1S/C20H22O6S2/c1-15-7-9-19(17(3)13-15)27(21,22)25-11-5-6-12-26-28(23,24)20-10-8-16(2)14-18(20)4/h7-10,13-14H,11-12H2,1-4H3 |

InChI-Schlüssel |

RDOKLLIUVKRYIW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)OCC#CCOS(=O)(=O)C2=C(C=C(C=C2)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-(2,4-Dimethylphenyl)sulfonyloxybut-2-ynyl 2,4-dimethylbenzenesulfonate involves several steps. One common method includes the reaction of pentaphenylbismuth or bromine with diphenylbismuth 2,4-dimethylbenzenesulfonate . The reaction conditions typically involve the use of solvents and specific temperature controls to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

4-(2,4-Dimethylphenyl)sulfonyloxybut-2-ynyl 2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with bromine can lead to the formation of different bismuth compounds .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. In biology and medicine, it may be studied for its potential biological activities and interactions with various biomolecules. Industrially, it can be used in the production of materials with specific properties .

Wirkmechanismus

The mechanism of action of 4-(2,4-Dimethylphenyl)sulfonyloxybut-2-ynyl 2,4-dimethylbenzenesulfonate involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context of its use. For example, in a biological system, it may interact with enzymes or receptors, leading to specific biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

a. 2,4-Dimethylbenzenesulfonyl Chloride

- Structure : Lacks the butynyl spacer and second sulfonate group.

- Reactivity : Acts as a sulfonating agent rather than a leaving group. The target compound’s bis-sulfonate design enables dual reactivity, facilitating polymer cross-linking or tandem substitution reactions.

b. Methyl 2,4-Dimethylbenzenesulfonate

- Structure: A monosulfonate ester with a methyl group instead of the butynyl-linked bis-sulfonate.

- Properties : Lower molecular weight (C₉H₁₂O₃S vs. C₂₀H₂₂O₆S₂) results in higher volatility and reduced thermal stability. The absence of a conjugated spacer limits applications in rigid-rod polymer synthesis .

c. s-Triazine Derivatives with 2,4-Dimethylphenyl Groups

- Structure : UV-absorbing s-triazine cores substituted with 2,4-dimethylphenyl groups (e.g., 2,4-bis(2,4-dimethylphenyl)-6-[2-hydroxy-4-(3-butyloxy-2-hydroxypropoxy)phenyl]-s-triazine).

- Functionality : Designed for UV stabilization, contrasting with the target compound’s role in synthesis. The sulfonate groups in the target compound enhance hydrophilicity, whereas triazine derivatives prioritize photostability .

Physical and Chemical Properties

| Property | Target Compound | Methyl 2,4-Dimethylbenzenesulfonate | s-Triazine Derivative (Example) |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₂O₆S₂ | C₉H₁₂O₃S | C₄₀H₅₀N₃O₆ |

| Molecular Weight (g/mol) | 430.5 | 200.3 | 692.9 |

| Key Functional Groups | Bis-sulfonate, alkyne spacer | Monosulfonate | Triazine, hydroxyl, alkyloxy |

| Solubility | Moderate in polar aprotic solvents | High in dichloromethane | Low in water, high in non-polar solvents |

| Thermal Stability (°C) | >200 (decomposes) | ~150 (decomposes) | >300 |

Biologische Aktivität

4-(2,4-Dimethylphenyl)sulfonyloxybut-2-ynyl 2,4-dimethylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H16O4S2

- Molecular Weight : 320.42 g/mol

- CAS Number : Not readily available in the searched databases.

The biological activity of 4-(2,4-Dimethylphenyl)sulfonyloxybut-2-ynyl 2,4-dimethylbenzenesulfonate is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act on various receptors, influencing neurotransmitter systems and potentially affecting mood and cognitive functions.

Pharmacological Effects

The pharmacological profile includes:

- Antidepressant Activity : Similar compounds have been studied for their effects on serotonin receptors, suggesting potential antidepressant properties.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Properties

A study conducted on related compounds demonstrated that modifications in the sulfonate group enhanced affinity for serotonin receptors, leading to increased serotonin levels in the brain. This suggests a similar mechanism may be present in 4-(2,4-Dimethylphenyl)sulfonyloxybut-2-ynyl 2,4-dimethylbenzenesulfonate.

Case Study 2: Anti-inflammatory Activity

Research on structurally similar compounds indicated significant reductions in inflammatory markers when administered in animal models. The compound's ability to inhibit cytokine production was noted as a key mechanism for its anti-inflammatory effects.

Research Findings

Recent findings underscore the importance of structural modifications in enhancing biological activity. For instance:

- Structural Analysis : Variations in the sulfonate group have been linked to increased receptor binding affinity.

- In Vivo Studies : Animal studies have shown promising results regarding the safety profile and efficacy of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.